molecular formula C7H2BrFIN B14065312 3-Bromo-4-fluoro-5-iodobenzonitrile

3-Bromo-4-fluoro-5-iodobenzonitrile

Cat. No.: B14065312
M. Wt: 325.90 g/mol
InChI Key: WROBOBGPTZFAPL-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the sequential halogenation of benzonitrile derivatives. For instance, a precursor such as 4-fluorobenzonitrile can undergo bromination and iodination under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized reactors and purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with this compound can yield biaryl compounds .

Scientific Research Applications

3-Bromo-4-fluoro-5-iodobenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: It is employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions .

Comparison with Similar Compounds

  • 4-Bromobenzonitrile
  • 3-Fluoro-4-iodobenzonitrile
  • 2-Bromo-4-fluoro-1-iodobenzene

Comparison: 3-Bromo-4-fluoro-5-iodobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of three different halogens allows for selective functionalization and diverse chemical transformations .

Properties

Molecular Formula

C7H2BrFIN

Molecular Weight

325.90 g/mol

IUPAC Name

3-bromo-4-fluoro-5-iodobenzonitrile

InChI

InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H

InChI Key

WROBOBGPTZFAPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)C#N

Origin of Product

United States

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